Cas no 1804370-97-5 (2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde)

2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a reactive aldehyde group, a chloro substituent, and a difluoromethyl moiety, enabling selective functionalization for the development of complex molecules. The methoxy group enhances stability and influences electronic properties, making it valuable for fine-tuning reactivity in heterocyclic chemistry. This compound is particularly useful in the preparation of bioactive molecules, including potential herbicides and pharmaceuticals, due to its balanced lipophilicity and electrophilic character. High purity and consistent quality ensure reliable performance in synthetic applications.
2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde structure
1804370-97-5 structure
Product Name:2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde
CAS No:1804370-97-5
MF:C8H6ClF2NO2
MW:221.588548183441
CID:4867910
Update Time:2025-10-11

2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde
    • Inchi: 1S/C8H6ClF2NO2/c1-14-6-5(8(10)11)2-4(3-13)12-7(6)9/h2-3,8H,1H3
    • InChI Key: NFNZGTJGEHLFQT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C(F)F)=CC(C=O)=N1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • XLogP3: 2.2
  • Topological Polar Surface Area: 39.2

2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029052028-1g
2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde
1804370-97-5 97%
1g
$1,534.70 2022-04-02

2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde Related Literature

Additional information on 2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde

Introduction to 2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde (CAS No. 1804370-97-5)

2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1804370-97-5, this compound represents a unique structural motif that combines several functional groups, making it a valuable intermediate in the synthesis of biologically active molecules. The presence of a chloro substituent, a difluoromethyl group, and a methoxy group on a pyridine core, along with the aldehyde functionality at the sixth position, endows this molecule with distinct chemical properties that are exploitable in drug discovery and development.

The compound's structure is particularly intriguing due to the synergistic effects of its substituents. The chloro group at the second position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the difluoromethyl group at the fourth position introduces lipophilicity and metabolic stability, which are critical factors in drug design. The methoxy group at the third position contributes to electronic modulation, influencing the compound's reactivity and interactions with biological targets. The aldehyde functionality at the sixth position serves as a versatile handle for further derivatization, allowing for the construction of more complex molecules.

In recent years, there has been growing interest in 2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde as a building block for the development of novel therapeutic agents. Its pyridine core is a common scaffold in many bioactive compounds, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The unique combination of substituents on this scaffold makes it particularly suitable for targeting enzymes and receptors involved in critical biological pathways.

One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors. For instance, recent studies have highlighted its utility in generating inhibitors of tyrosine kinases, which are implicated in various cancers and inflammatory diseases. The chloro and difluoromethyl groups provide excellent handles for covalent bond formation with catalytic residues in these enzymes, leading to potent and selective inhibition. Additionally, the methoxy group can be used to fine-tune binding interactions through hydrogen bonding or hydrophobic effects.

Another area where 2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde has shown promise is in the development of antiviral agents. The pyridine scaffold is frequently found in nucleoside analogs and other antiviral compounds due to its ability to mimic natural nucleobases and interact with viral polymerases. By incorporating functional groups such as the aldehyde moiety, researchers can design molecules that exhibit enhanced binding affinity and inhibitory activity against viral enzymes. This has been particularly relevant in the context of emerging infectious diseases where rapid development of antiviral therapies is essential.

The aldehyde functionality at the sixth position of 2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde is particularly noteworthy as it provides multiple avenues for chemical modification. It can undergo condensation reactions with amines to form amides, or participate in Michael additions with nucleophiles containing activated double bonds. These reactions are fundamental in medicinal chemistry for generating diverse libraries of compounds that can be screened for biological activity. Furthermore, the aldehyde can be reduced to an alcohol or further oxidized to an acid derivative, offering additional flexibility in structural diversification.

Recent advances in computational chemistry have also enhanced our understanding of how 2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde behaves in biological systems. Molecular docking studies have revealed that this compound can interact with various protein targets through multiple binding modes, depending on its conformation and solvation environment. These studies have provided insights into how subtle changes in its structure can modulate binding affinity and selectivity. Such computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to predict and optimize lead compounds before experimental synthesis.

The synthesis of 2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde itself presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to ensure high yields and purity. However, recent methodologies have focused on streamlining these processes through catalytic approaches or novel reaction conditions that minimize byproduct formation. These advancements not only improve efficiency but also make large-scale production more feasible.

In conclusion,2-Chloro-4-(difluoromethyl)-3-methoxypyridine-6-carboxaldehyde (CAS No. 1804370-97-5) is a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive candidate for generating novel bioactive molecules targeting various diseases. As our understanding of biological pathways continues to expand and new synthetic techniques emerge,this compound will likely play an increasingly important role in the discovery and optimization of next-generation therapeutics.

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